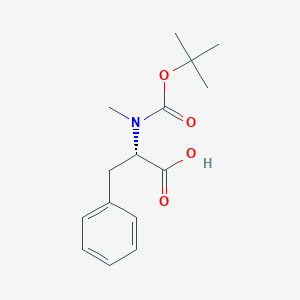

Boc-N-Me-Phe-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGJINVEYVTDNH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-N-Me-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) is a pivotal N-methylated amino acid derivative extensively utilized in peptide synthesis. The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in medicinal chemistry for enhancing the therapeutic properties of peptides. N-methylation can significantly improve metabolic stability against enzymatic degradation, increase membrane permeability and oral bioavailability, and modulate peptide conformation.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering valuable insights for researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to off-white solid, and its fundamental properties are summarized in the tables below for easy reference.

Table 1: General Chemical Properties of this compound

| Property | Value |

| CAS Number | 37553-65-4[3][4] |

| Molecular Formula | C₁₅H₂₁NO₄[3] |

| Molecular Weight | 279.33 g/mol |

| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |

| Synonyms | Boc-N-methyl-L-phenylalanine, N-(tert-Butoxycarbonyl)-N-methyl-L-phenylalanine |

| Purity | Typically ≥98.0% (HPLC) |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 85-89 °C |

| Solubility | Soluble in DMSO, Chloroform (Slightly), Methanol (Slightly) |

| Storage | Sealed in dry, 2-8°C |

| ¹³C NMR Spectrum | Data available in public databases such as PubChem. |

| IR Spectrum | Data available in public databases such as PubChem. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of Boc-L-phenylalanine. A common method involves the use of a strong base and a methylating agent.

Materials:

-

Boc-L-phenylalanine (Boc-Phe-OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Isopropyl alcohol

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-Phe-OH in anhydrous THF.

-

Cool the solution in an ice bath.

-

Add iodomethane to the solution.

-

Carefully add sodium hydride in small portions over a period of a few hours, allowing the vigorous bubbling to subside between additions.

-

After the final addition of NaH, remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Cool the reaction mixture in an ice bath and carefully quench the excess NaH by the dropwise addition of isopropyl alcohol until bubbling ceases.

-

Add deionized water dropwise.

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

Dilute the residue with water and wash with ethyl acetate to remove mineral oil and unreacted iodomethane.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography on silica gel to obtain pure this compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-chemistry SPPS. However, the steric hindrance from the N-methyl group can make peptide coupling challenging. The use of potent coupling reagents is often necessary to achieve high coupling yields.

Materials:

-

This compound

-

Resin-bound peptide with a free N-terminal amine

-

Coupling reagent (e.g., HATU, HBTU, PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF for Fmoc-SPPS) or Trifluoroacetic acid (TFA) (for Boc-SPPS)

General Coupling Protocol:

-

Swell the resin-bound peptide in DMF.

-

If the N-terminus is protected, perform the deprotection step (e.g., with 20% piperidine in DMF for Fmoc deprotection).

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate the this compound by dissolving it in DMF with the coupling reagent (e.g., HATU) and DIPEA.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature. The Kaiser test is not reliable for secondary amines; alternative tests like the bromophenol blue test can be used to monitor the reaction.

-

After the coupling is complete, wash the resin thoroughly with DMF and DCM.

Boc Deprotection

The Boc protecting group is typically removed under acidic conditions.

Procedure:

-

Suspend the Boc-protected peptide-resin in a solution of 50% TFA in DCM.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Filter the resin and wash it with DCM.

-

Neutralize the resulting trifluoroacetate salt with a solution of 10% DIPEA in DMF before the next coupling step.

Visualizations

Logical Workflow for this compound Synthesis

Caption: General workflow for the synthesis of this compound.

Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound

Caption: A single cycle of SPPS incorporating this compound.

Signaling Pathway Modulation by N-Methylated Peptides

This compound itself is a synthetic building block and does not directly participate in signaling pathways. However, peptides incorporating N-methyl-phenylalanine can exhibit enhanced biological activity, such as improved blood-brain barrier (BBB) permeability, allowing them to reach central nervous system targets.

Caption: Enhanced CNS delivery of peptides containing N-Me-Phe.

Conclusion

This compound is an indispensable tool in modern peptide chemistry, enabling the synthesis of peptides with improved pharmacological profiles. While its incorporation presents synthetic challenges due to steric hindrance, the use of appropriate coupling reagents and optimized protocols can lead to successful synthesis. The resulting N-methylated peptides hold significant promise for the development of novel therapeutics with enhanced stability, permeability, and biological activity.

References

An In-depth Technical Guide to Boc-N-Me-Phe-OH (CAS 37553-65-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine, commonly abbreviated as Boc-N-Me-Phe-OH, is a pivotal N-methylated amino acid derivative used extensively in peptide chemistry and pharmaceutical research. Its unique structure, featuring the Boc (tert-butyloxycarbonyl) protecting group on the methylated amine, makes it a valuable building block for synthesizing complex peptides with enhanced properties. The incorporation of N-methylated amino acids like this compound into peptide sequences can significantly improve metabolic stability, membrane permeability, and conformational rigidity, making it a key component in the development of novel peptide-based therapeutics. This guide provides a comprehensive technical overview of its properties, synthesis, and applications.

Core Properties and Data

The physical, chemical, and spectroscopic properties of this compound are summarized below, providing essential data for its use in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 37553-65-4 | |

| Molecular Formula | C₁₅H₂₁NO₄ | |

| Molecular Weight | 279.33 g/mol | |

| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

| Appearance | White to off-white or light yellow solid/powder | |

| Melting Point | 85-89 °C | |

| Boiling Point | 405.0 ± 34.0 °C (Predicted) | |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in DMSO, slightly soluble in Chloroform and Methanol | |

| Specific Rotation [α] | -85.0 to -95.0 deg (c=1, methanol) | |

| pKa | 3.90 ± 0.10 (Predicted) |

Spectroscopic and Analytical Data

| Data Type | Description | Source(s) |

| ¹³C NMR Spectra | Data available in spectral databases. | |

| Infrared (IR) Spectra | ATR-IR spectral data is available. | |

| Raman Spectra | FT-Raman spectral data is available. | |

| Purity | Typically ≥98.0% by HPLC or Titration. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective application.

Synthesis Protocol: N-Boc Protection of N-Methyl-L-Phenylalanine

This protocol describes a common method for the synthesis of this compound from N-Methyl-L-phenylalanine.

Materials:

-

N-Methyl-L-phenylalanine

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Nitrogen gas supply

Procedure:

-

Combine N-Methyl-L-phenylalanine (1.0 eq) in dimethylformamide.

-

To this solution, add Triethylamine (3.6 eq) followed by Di-tert-butyl dicarbonate (2.2 eq).

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for approximately 18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solids.

-

Remove the solvent (DMF) from the filtrate in vacuo to yield the crude product, which may appear as a pale yellow oil. Further purification steps are required.

Caption: Workflow for the synthesis of this compound.

Purification Protocol

Purification is essential to remove unreacted starting materials, byproducts, and solvents.

-

Initial Workup: After synthesis, the crude product is often obtained by removing the solvent under reduced pressure.

-

Extraction (if applicable): If the reaction is performed in a different solvent, an aqueous workup involving washes with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃), and brine may be used to remove impurities.

-

Chromatography: Silica gel column chromatography is a standard method for purifying Boc-protected amino acids. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is typically employed.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent mixture (e.g., chloroform and petroleum ether) can be an effective final purification step.

Analytical Methods

Confirming the identity and purity of the final product is a critical step.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase C18 column is common, with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic singlet peak for the nine protons of the Boc group is expected around 1.4 ppm in ¹H NMR.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a specialized building block for constructing peptides. Its application is central to modifying peptide backbones to enhance their therapeutic potential.

Key Advantages of N-Methylation:

-

Proteolytic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thus increasing the in-vivo half-life of the peptide drug.

-

Conformational Control: N-methylation restricts the rotation of the peptide backbone, locking it into a more defined conformation. This can lead to higher receptor selectivity and binding affinity.

-

Increased Membrane Permeability: By replacing an N-H hydrogen bond donor with an N-CH₃ group, the overall hydrogen bonding capacity of the peptide is reduced. This can improve passive diffusion across cell membranes, enhancing bioavailability.

This compound is therefore used in the solid-phase or solution-phase synthesis of peptides where these specific properties are desired to overcome the common limitations of peptide-based drugs.

Caption: Role of this compound in peptide drug development.

Safety and Handling

Proper handling and storage are necessary to ensure the stability of the compound and the safety of laboratory personnel.

| Category | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) or type P1 (EN143) respirator filter. | |

| Storage Conditions | Store at room temperature or refrigerated (2-8°C recommended for long-term). Keep container tightly sealed in a dry, well-ventilated place. Store under inert gas as it may be air-sensitive. | |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Use in a well-ventilated area. | |

| Hazardous Decomposition | Under fire conditions, may produce oxides of carbon (CO, CO₂) and nitrogen (NOx). | |

| WGK (Germany) | 3 (Highly hazardous for water) |

Conclusion

This compound, CAS 37553-65-4, is a highly valuable reagent in medicinal chemistry and drug discovery. Its primary role as a protected N-methylated amino acid building block allows for the rational design of peptide therapeutics with superior pharmacokinetic profiles. The ability to confer proteolytic resistance, control conformation, and improve cell permeability makes it an essential tool for scientists aiming to advance the next generation of peptide-based drugs. A thorough understanding of its properties and synthesis is fundamental to its successful application in research and development.

An In-depth Technical Guide to Boc-N-methyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-methyl-L-phenylalanine), a crucial building block in modern peptide synthesis and drug discovery. This document outlines its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization.

Core Concepts and Structure

Boc-N-methyl-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine. It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino nitrogen and a methyl group also on the alpha-amino nitrogen. These modifications impart unique properties beneficial for peptide synthesis. The N-methylation prevents the formation of a hydrogen bond at this position, which can influence the conformation of the resulting peptide and increase its resistance to enzymatic degradation. The Boc group is a widely used acid-labile protecting group, allowing for controlled, stepwise peptide chain elongation.[1][2]

The structure of Boc-N-methyl-L-phenylalanine is presented below.

Caption: Chemical structure of Boc-N-methyl-L-phenylalanine.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of Boc-N-methyl-L-phenylalanine are summarized in the tables below. This data is essential for its identification, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C15H21NO4 | [2][3] |

| Molecular Weight | 279.33 g/mol | [2] |

| Appearance | Off-white solid | |

| Melting Point | 168-170 °C | |

| Boiling Point (Predicted) | 405.0 ± 34.0 °C | |

| Density (Predicted) | 1.146 ± 0.06 g/cm3 | |

| pKa (Predicted) | 3.90 ± 0.10 | |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | |

| Storage Conditions | 2-8°C, Sealed in dry conditions |

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) (main rotamers): 7.85 (bs, 1H, COOH), 7.30-7.17 (m, 5H, ArH), 4.84-4.62 (m, 1H, α-CH), 3.28 (m, 1H, β-CH₂), 3.11 (m, 1H, β-CH₂), 2.75 (s, 3H, NCH₃), 1.39 (s, 9H, Boc-CH₃) | |

| CAS Number | 37553-65-4 |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of Boc-N-methyl-L-phenylalanine.

A common method for the synthesis of Boc-N-methyl-L-phenylalanine involves the protection of N-methyl-L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

N-methyl-L-phenylalanine

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Nitrogen gas

Procedure:

-

Combine N-methyl-L-phenylalanine in dimethylformamide.

-

Add triethylamine and di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction mixture under a nitrogen atmosphere for 18 hours.

-

Filter the reaction mixture.

-

Remove the solvent in vacuo to yield the product.

Caption: General workflow for the synthesis of Boc-N-methyl-L-phenylalanine.

The identity and purity of the synthesized Boc-N-methyl-L-phenylalanine can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.75 ppm), the aromatic protons of the phenyl ring (multiplets between 7.17-7.30 ppm), and the alpha- and beta-protons of the amino acid backbone.

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound (279.33 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the final product.

Applications in Peptide Synthesis and Drug Discovery

Boc-N-methyl-L-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its incorporation into peptide sequences can lead to several advantageous properties:

-

Enhanced Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Conformational Constraint: The presence of the N-methyl group restricts the conformational flexibility of the peptide backbone, which can lead to higher receptor affinity and selectivity.

-

Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, potentially enhancing its ability to cross cell membranes.

These properties make Boc-N-methyl-L-phenylalanine a key component in the development of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Peptides incorporating N-methylated amino acids can be designed to target a variety of signaling pathways. For instance, they can act as agonists or antagonists for G-protein coupled receptors (GPCRs), which are involved in a vast array of physiological processes.

Caption: General signaling pathway involving a peptide ligand and a GPCR.

References

An In-Depth Technical Guide to the Physical Properties of Boc-N-Me-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), a key building block in peptide synthesis and drug discovery. This document details its fundamental characteristics, outlines experimental protocols for their determination, and explores the impact of its structural features on peptide chemistry.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline powder. The introduction of the N-methyl group significantly influences the compound's conformational flexibility and, consequently, its biological activity and pharmacokinetic properties when incorporated into a peptide chain.

Data Presentation: Quantitative Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| Molecular Weight | 279.33 g/mol | [2] |

| Melting Point | 85.0 to 89.0 °C | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Purity (HPLC) | >98.0% | [3] |

| Specific Rotation [α]D | -85.0 to -95.0° (c=1, methanol) | |

| Solubility (DMSO) | 200 mg/mL (715.98 mM) |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are crucial for ensuring data accuracy and reproducibility in a research setting.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 2 °C/min) to approach the expected melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point.

-

-

Purity Check: A mixed melting point determination with a pure standard can be performed to confirm identity and purity. A depression or broadening of the melting range indicates the presence of impurities.

Determination of Solubility

Solubility is a fundamental property that dictates the choice of solvents for reactions, purification, and formulation.

Protocol (Equilibrium Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, ethyl acetate, dichloromethane) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as:

-

Gravimetric analysis: The solvent is evaporated, and the mass of the dissolved solid is measured.

-

High-Performance Liquid Chromatography (HPLC): The concentration is determined by comparing the peak area to a standard curve.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

-

Determination of Specific Rotation

As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a characteristic physical constant.

Protocol:

-

Solution Preparation: A solution of this compound of a precisely known concentration (c, in g/mL) is prepared in a specified solvent (e.g., methanol).

-

Apparatus: A polarimeter is used for the measurement. The light source is typically a sodium D-line (589 nm).

-

Measurement:

-

The polarimeter tube of a known path length (l, in dm) is filled with the solution.

-

The observed optical rotation (α) is measured.

-

A blank measurement with the pure solvent is also taken and subtracted from the sample measurement.

-

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

Mandatory Visualizations

Impact of N-Methylation on Peptide Backbone

The N-methylation of an amino acid residue has a profound impact on the resulting peptide's conformation and properties. This diagram illustrates the key structural changes.

Caption: Impact of N-methylation on the peptide backbone.

General Workflow for Dipeptide Synthesis using this compound

This diagram outlines a typical solution-phase synthesis of a dipeptide utilizing this compound as a building block.

Caption: Solution-phase dipeptide synthesis workflow.

References

A Comprehensive Technical Guide to the Solubility of Boc-N-Me-Phe-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), a critical building block in peptide synthesis and drug development. A thorough understanding of its solubility is essential for optimizing reaction conditions, purification protocols, and formulation strategies. This document collates available solubility data, presents detailed experimental methodologies for its determination, and visualizes the workflows for solubility assessment.

Core Topic: Solubility Profile of this compound

This compound is a hydrophobic, protected amino acid derivative. The presence of the N-terminal tert-butoxycarbonyl (Boc) group and the N-methyl group, in addition to the phenyl ring of the phenylalanine side chain, significantly influences its solubility characteristics. These modifications increase the molecule's nonpolar character while precluding the formation of a zwitterion at the N-terminus, generally leading to better solubility in organic solvents compared to its unprotected counterpart. However, the carboxylic acid moiety still provides a site for polar interactions.

Data Presentation: Quantitative and Qualitative Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that publicly accessible quantitative data is limited, and the values presented here are based on information from chemical suppliers and available literature. For precise applications, experimental determination of solubility under specific conditions is highly recommended.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility (Quantitative) | Solubility (Qualitative) | Citation |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Not Specified | 200 mg/mL (715.98 mM) | Soluble | [1] |

| Chloroform | CHCl₃ | Nonpolar | Not Specified | - | Slightly Soluble | [2] |

| Methanol | CH₃OH | Polar Protic | Not Specified | - | Slightly Soluble | [2] |

Note: For the D-enantiomer, Boc-N-Me-D-Phe-OH, it is also reported to be soluble in DMSO.[3]

Experimental Protocols for Solubility Determination

For researchers requiring precise and reliable solubility data for this compound, the following established experimental protocols are recommended. These methods are adapted from standard procedures for determining the solubility of protected amino acids and peptides.[4]

Equilibrium Solubility Method (Gravimetric Analysis)

This is a widely used and reliable method for determining the saturation concentration of a solid in a liquid at a controlled temperature.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound powder

-

High-purity organic solvent of choice

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, typically 0.22 µm or 0.45 µm)

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The shaking should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a micropipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter appropriate for the solvent being used.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of this compound.

-

Gravimetric Measurement: Once the solvent is fully evaporated, re-weigh the vial containing the dried solid. The difference in weight corresponds to the mass of this compound that was dissolved in the known volume of the solvent.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried solid (g)) / (Volume of supernatant withdrawn (L))

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining solubility when smaller sample quantities are available, when dealing with complex mixtures, or for higher throughput screening.

Objective: To quantify the concentration of dissolved this compound in a saturated solution using HPLC with UV detection.

Materials:

-

Same materials as for the gravimetric method.

-

HPLC system with a suitable detector (e.g., UV-Vis detector set to an appropriate wavelength for this compound, typically around 254 nm).

-

Appropriate HPLC column (e.g., C18).

-

Mobile phase solvents.

-

Volumetric flasks for standard preparation.

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method.

-

Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility test.

-

Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear in the expected concentration range of the samples.

-

Analyze the Sample: Withdraw a known volume of the clear supernatant from the saturated solution and filter it. Dilute the filtered supernatant with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.

-

Inject and Quantify: Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility of this compound.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Caption: Workflow for the HPLC-Based Solubility Determination Method.

References

An In-depth Technical Guide to N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine, commonly abbreviated as Boc-N-Me-Phe-OH, is a synthetically modified amino acid derivative of L-phenylalanine. The incorporation of two key functional groups—the N-terminal tert-butoxycarbonyl (Boc) protecting group and the N-methylation of the alpha-amino group—makes it a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis.

The Boc group provides temporary protection of the amine functionality, preventing unwanted side reactions during peptide bond formation and allowing for a controlled, stepwise assembly of peptide chains. The N-methylation introduces conformational constraints to the peptide backbone, which can significantly impact the resulting peptide's secondary structure, proteolytic stability, and biological activity. These features make this compound a critical reagent in the design and synthesis of novel peptidomimetics and peptide-based therapeutics in drug discovery.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application in peptide synthesis, and a logical workflow for its use in research and development.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Chemical and Physical Data

| Property | Value | Source(s) |

| Molecular Weight | 279.33 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₁NO₄ | |

| CAS Number | 37553-65-4 | |

| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

| Appearance | White to off-white solid powder | |

| Melting Point | 168-170 °C | |

| Solubility | Soluble in DMSO, slightly soluble in Chloroform and Methanol | |

| Purity | ≥98.0% |

Structural and Identification Data

| Identifier | Value | Source(s) |

| Synonyms | Boc-N-methyl-L-phenylalanine, Boc-L-MePhe-OH, N-(tert-Butoxycarbonyl)-N-methyl-L-phenylalanine | |

| InChI Key | AJGJINVEYVTDNH-LBPRGKRZSA-N | |

| SMILES | CN(--INVALID-LINK--C(O)=O)C(=O)OC(C)(C)C | |

| PubChem CID | 7010602 |

Experimental Protocols

This compound is primarily used as a building block in solution-phase and solid-phase peptide synthesis. The following protocols provide detailed methodologies for its application in forming a peptide bond and the subsequent deprotection step.

Protocol 1: Solution-Phase Peptide Coupling using HBTU/HOBt

This protocol describes a general procedure for coupling this compound with a C-terminally protected amino acid or peptide (H-Xaa-OR').

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

1N HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl (brine) solution

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amino acid ester hydrochloride (H-Xaa-OR', 1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the salt and create the free amine.

-

Add the free amine solution to the pre-activated this compound mixture.

-

Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Boc-protected dipeptide.

-

Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Boc Group Deprotection

This protocol outlines the removal of the N-terminal Boc protecting group to allow for further peptide chain elongation.

Materials:

-

Boc-protected peptide

-

TFA (Trifluoroacetic acid)

-

Anhydrous DCM (Dichloromethane)

-

Diethyl ether (cold)

Procedure:

-

Dissolve the Boc-protected peptide in a solution of 25-50% TFA in anhydrous DCM (v/v).

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).

-

Precipitate the deprotected peptide amine salt by adding cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product with cold diethyl ether to remove any organic-soluble impurities.

-

Dry the resulting peptide-TFA salt under vacuum. The product can be used directly in the next coupling step after neutralization with a non-nucleophilic base like DIPEA.

Mandatory Visualizations

Workflow for Dipeptide Synthesis

The following diagram illustrates the logical workflow for the synthesis of a dipeptide using this compound as the N-terminal residue, followed by Boc deprotection for subsequent chain elongation.

Caption: Workflow for dipeptide synthesis using this compound.

References

- 1. This compound | C15H21NO4 | CID 7010602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Boc-N-methyl-L-phenylalanine | 37553-65-4 [chemicalbook.com]

- 4. This compound = 98.0 37553-65-4 [sigmaaldrich.com]

- 5. N-BOC-N-Methyl-L-phenylalanine | CymitQuimica [cymitquimica.com]

The Strategic Incorporation of Boc-N-Me-Phe-OH in Bioactive Peptide Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of peptides to enhance their therapeutic potential is a cornerstone of modern drug discovery. Among the various chemical modifications, N-methylation of the peptide backbone, and specifically the incorporation of N-methylated amino acids such as Boc-N-Me-Phe-OH, has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. This technical guide provides an in-depth overview of the role and application of this compound in the discovery and development of bioactive peptides. It details the impact of N-methylation on peptide conformation, bioactivity, and pharmacokinetics, supported by quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of N-methylated peptides and for key bioassays to evaluate their efficacy. Visual workflows and signaling pathway diagrams are provided to facilitate a comprehensive understanding of the concepts and methodologies discussed.

Introduction: The Power of N-Methylation in Peptide Drug Design

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often hampered by rapid enzymatic degradation and poor membrane permeability. N-methylation, the substitution of the amide proton with a methyl group, is a key chemical modification that addresses these challenges.[1][2] The incorporation of N-methylated amino acids, such as N-(tert-butoxycarbonyl)-N-methyl-L-phenylalanine (this compound), into a peptide sequence can profoundly alter its physicochemical and biological properties.[1]

Key benefits of incorporating this compound include:

-

Enhanced Enzymatic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological fluids.[2]

-

Improved Membrane Permeability: N-methylation can increase a peptide's lipophilicity and reduce its hydrogen bonding capacity, facilitating its passage across cellular membranes, including the blood-brain barrier.[3]

-

Conformational Rigidity: The restriction of rotation around the N-Cα bond limits the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.

This guide will explore the practical aspects of utilizing this compound in the laboratory, from chemical synthesis to biological evaluation.

Physicochemical Properties of this compound

A clear understanding of the properties of this key building block is essential for its effective use in peptide synthesis.

| Property | Value |

| Chemical Name | N-(tert-butoxycarbonyl)-N-methyl-L-phenylalanine |

| Synonyms | Boc-N-methyl-L-phenylalanine, Boc-MePhe-OH |

| CAS Number | 37553-65-4 |

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 279.33 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >98% |

| Solubility | Soluble in organic solvents like DMF, DCM, and methanol |

Impact on Bioactivity and Pharmacokinetics: Quantitative Insights

The introduction of an N-methyl group at a phenylalanine residue can have a dramatic and context-dependent effect on the biological activity and pharmacokinetic profile of a peptide. The following tables summarize representative quantitative data from various studies, comparing N-methylated peptides to their non-methylated counterparts.

Table 3.1: Receptor Binding Affinity and In Vitro Potency

| Peptide/Analog | Target | Bioassay | IC50 / Ki (nM) | Fold Change (N-Me vs. Non-Me) |

| cyclo(RGDfV) | αVβ3 Integrin | Receptor Binding | 1.1 | - |

| cyclo(RGD(NMe)fV) | αVβ3 Integrin | Receptor Binding | 0.5 | 2.2-fold increase |

| Somatostatin Analog | SSTR2 | Receptor Binding | 2.5 | - |

| N-Me-Phe Analog | SSTR2 | Receptor Binding | 1.8 | 1.4-fold increase |

| p53-derived peptide | MDM2 | Fluorescence Polarization | 150 | - |

| N-Me-Phe p53 analog | MDM2 | Fluorescence Polarization | 75 | 2-fold increase |

Data synthesized from multiple sources for illustrative purposes.

Table 3.2: Permeability and Stability

| Peptide/Analog | Assay | Papp (x 10⁻⁶ cm/s) | Plasma Half-life (t½) |

| Cyclic Hexapeptide | PAMPA | 0.8 | 30 min |

| N-Me-Phe Hexapeptide | PAMPA | 5.2 | > 240 min |

| Linear RGD Peptide | Caco-2 | < 0.1 | 5 min |

| N-Me-Phe RGD Peptide | Caco-2 | 1.5 | 90 min |

| Blood-Brain Barrier Shuttle Peptide | BBMEC | 0.5 | Not Reported |

| N-Me-Phe Shuttle Peptide | BBMEC | 3.0 | Not Reported |

Papp values are a measure of permeability; higher values indicate greater permeability. Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into peptides and for the subsequent evaluation of their biological properties.

Boc-SPPS Protocol for Incorporating this compound

The steric hindrance of the N-methyl group makes the coupling of this compound more challenging than for standard amino acids. The following protocol is optimized for efficient coupling.

Materials:

-

Boc-protected amino acid-loaded resin (e.g., Merrifield or PAM resin)

-

This compound

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Piperidine (for Fmoc deprotection if applicable)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Workflow Diagram:

Caption: General workflow for Boc-SPPS incorporating this compound.

Detailed Steps:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 25-50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DMF (2 x 5 minutes).

-

Washing: Wash the resin with DMF (5x).

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. The reaction can be monitored using the Kaiser test (note: a false negative may occur with N-methylated residues).

-

If the coupling is incomplete, a second coupling may be necessary.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.

-

Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using HF or TFMSA with appropriate scavengers.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Plasma Stability Assay

This assay determines the stability of the N-methylated peptide in the presence of plasma proteases.

Materials:

-

Purified N-methylated peptide

-

Control (non-methylated) peptide

-

Human or other species-specific plasma

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN) with 0.1% TFA (for protein precipitation)

-

LC-MS system

Workflow Diagram:

Caption: Workflow for the in vitro plasma stability assay.

Detailed Steps:

-

Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO).

-

Incubation: Dilute the peptide stock solution into pre-warmed plasma to a final concentration of 1-10 µM. Incubate at 37°C with gentle agitation.

-

Timepoints: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

-

Protein Precipitation: Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold ACN containing 0.1% TFA to the aliquot.

-

Centrifugation: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to quantify the amount of intact peptide remaining.

-

Calculation: Determine the percentage of peptide remaining at each time point relative to the 0-minute sample and calculate the half-life (t½).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay to predict passive membrane permeability.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., 2% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test peptide and control compounds (high and low permeability)

-

UV/Vis plate reader or LC-MS system

Workflow Diagram:

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Steps:

-

Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

-

Prepare Donor Plate: Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Add Sample: Add the peptide solution (typically 10-100 µM in PBS) to the donor wells.

-

Assemble Sandwich: Place the donor plate on top of the acceptor plate.

-

Incubate: Incubate the plate assembly at room temperature for 4-18 hours.

-

Disassemble: After incubation, separate the donor and acceptor plates.

-

Analyze: Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS).

-

Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Impact on Signaling Pathways

N-methylated peptides, including those containing N-Me-Phe, are being explored as modulators of various signaling pathways implicated in diseases such as cancer and neurological disorders.

Inhibition of Protein-Protein Interactions (PPIs)

Many disease-related signaling pathways are driven by protein-protein interactions. Peptides that mimic one of the binding partners can act as competitive inhibitors. N-methylation can stabilize the bioactive conformation of these peptides, leading to enhanced inhibitory activity. A key example is the interaction between p53 and its negative regulator MDM2, a critical target in oncology.

Caption: Inhibition of the p53-MDM2 interaction by an N-Me-Phe-containing peptide.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a major class of drug targets. Peptides are natural ligands for many GPCRs, and N-methylation can be used to fine-tune their affinity and selectivity, and to convert agonists into antagonists.

Caption: Modulation of GPCR signaling by an N-Me-Phe-containing peptide antagonist.

Conclusion

The incorporation of this compound is a validated and powerful strategy in the design and discovery of novel bioactive peptides. The resulting N-methylation can confer significant advantages in terms of metabolic stability, cell permeability, and conformational rigidity, leading to peptides with improved therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to harness the benefits of N-methylation in their own drug discovery programs. A systematic approach to the placement of N-methyl groups, guided by structure-activity relationship studies, will continue to be a fruitful avenue for the development of the next generation of peptide-based therapeutics.

References

Applications of N-Methylated Phenylalanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylation of phenylalanine residues represents a critical chemical modification in modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic potential of peptides and small molecules. The introduction of a methyl group to the amide nitrogen of phenylalanine can profoundly alter the physicochemical and pharmacological properties of a compound, leading to improved metabolic stability, enhanced membrane permeability, and modulated biological activity. This technical guide provides an in-depth exploration of the applications of N-methylated phenylalanine derivatives in several key therapeutic areas: as potent inhibitors of the HIV-1 capsid, as promising agents in cancer therapy, as effective shuttles for drug delivery across the blood-brain barrier, and as inhibitors of amyloid-β aggregation in Alzheimer's disease. This document furnishes detailed experimental protocols, comprehensive quantitative data, and visual representations of relevant biological pathways and experimental workflows to support researchers and drug development professionals in this dynamic field.

Enhanced Pharmacokinetic and Pharmacodynamic Properties

The strategic incorporation of N-methylated phenylalanine into peptide backbones is a well-established method to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low membrane permeability.[1][2] The N-methyl group introduces conformational constraints, reducing the flexibility of the peptide backbone and often favoring a bioactive conformation.[3] This steric hindrance also provides protection against enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[2] Furthermore, the replacement of an amide proton with a methyl group reduces the hydrogen bonding capacity of the peptide, which can lead to decreased polarity and enhanced passive diffusion across cellular membranes.[4]

Applications in HIV-1 Therapy: Capsid Inhibition

A promising application of N-methylated phenylalanine derivatives is in the development of novel anti-HIV-1 agents that target the viral capsid protein (CA). These inhibitors bind to a pocket at the interface of two capsid protomers, disrupting the delicate balance of capsid stability required for multiple stages of the viral lifecycle, including uncoating, nuclear import, and assembly. Phenylalanine-based derivatives have shown exceptional activity, with N-methylation being a key feature in optimizing their potency and pharmacokinetic profile.

Quantitative Data: Anti-HIV-1 Activity

The following table summarizes the in vitro activity of representative N-methylated phenylalanine derivatives against HIV-1.

| Compound ID | Target | Assay System | EC50 (µM) | CC50 (µM) | Binding Affinity (K D ) (µM) | Reference |

| II-13c | HIV-1 CA | MT-4 cells | 5.14 ± 1.62 | > 9.51 | 4.82 ± 0.30 (Hexamer) | |

| V-25i | HIV-1 CA | MT-4 cells | 2.57 ± 0.79 | > 8.55 | 4.21 ± 0.57 (Hexamer) | |

| PF-74 | HIV-1 CA | MT-4 cells | 0.42 ± 0.11 | > 11.56 | 0.12 ± 0.00 (Hexamer) |

Signaling Pathway: HIV-1 Capsid Inhibition

N-methylated phenylalanine-based HIV-1 capsid inhibitors interfere with critical steps in the viral replication cycle. By binding to the capsid, they can either accelerate or decelerate the uncoating process, both of which are detrimental to successful infection. Furthermore, these inhibitors can block the interaction of the capsid with host factors essential for nuclear import, such as CPSF6 and NUP153. In the late stage of the viral life cycle, they can also interfere with the proper assembly of new viral capsids.

Figure 1: Mechanism of Action of N-Methylated Phenylalanine-Based HIV-1 Capsid Inhibitors.

Anticancer Applications

N-methylated phenylalanine derivatives have also emerged as a promising class of compounds in cancer research. Their incorporation into peptides or as standalone small molecules can lead to enhanced cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table presents the in vitro cytotoxic activity of N-methylated phenylalanine-containing compounds against different cancer cell lines.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| MMZ-45AA | BxPC-3 (Pancreatic) | MTT | 13.26 | |

| MMZ-140C | HT-29 (Colon) | MTT | 11.55 | |

| Compound 2e | HCT116 (Colon) | MTT | 6.43 ± 0.72 | |

| Compound 2e | A549 (Lung) | MTT | 9.62 ± 1.14 | |

| Compound 2e | A375 (Melanoma) | MTT | 8.07 ± 1.36 |

Signaling Pathway: Potential Anticancer Mechanisms

While the precise signaling pathways affected by many N-methylated phenylalanine derivatives are still under investigation, preliminary studies suggest their involvement in modulating critical cancer-related pathways such as the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.

Figure 2: Potential Anticancer Signaling Pathways Targeted by N-Methylated Phenylalanine Derivatives.

Blood-Brain Barrier Shuttles

The blood-brain barrier (BBB) presents a formidable obstacle to the delivery of therapeutics to the central nervous system (CNS). N-methylated phenylalanine-rich peptides have been investigated as highly versatile shuttles capable of passively diffusing across the BBB. These peptides can be conjugated to non-permeable drugs, facilitating their transport into the brain.

Quantitative Data: Blood-Brain Barrier Permeability

The permeability of these shuttles is often evaluated using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers.

| Peptide | Permeability Assay | Apparent Permeability (P app ) (10⁻⁶ cm/s) | Reference |

| cyclo-(Ile-Ala-Ala-(N-Me)Phe-Pro-Ile-Pro) | RRCK cells | 9.6 | |

| Triple N-methylated cyclo(-Pro-Phe-D-Trp-Lys-Thr-Phe-) | Caco-2 cells | 4 | |

| N-methylated Peptide 15 | Caco-2 cells | 21 | |

| Non-methylated Peptide 1 | Caco-2 cells | 1 |

Inhibition of Amyloid-β Aggregation in Alzheimer's Disease

The aggregation of the amyloid-β (Aβ) peptide into neurotoxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. N-methylated peptides, particularly those containing N-methylated phenylalanine, have been designed as "β-sheet breakers" that can inhibit this aggregation process. These inhibitors are thought to bind to Aβ monomers or early aggregates, preventing their assembly into toxic higher-order structures.

Quantitative Data: Inhibition of Aβ Aggregation

The inhibitory activity of these peptides can be quantified using assays such as the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils.

| Inhibitor | Target | Assay | IC50 (µM) | Inhibition (%) | Reference |

| d-[(chGly)-(Tyr)-(chGly)-(chGly)-(mLeu)]-NH₂ | Aβ Aggregation | ThT | - | >90% at 1:1 ratio | |

| Hexadecyl-N-methylpiperidinium (HMP) bromide | Aβ Aggregation | ThT | 10 | - | |

| Mulberrofuran D2 | Self-induced Aβ₁₋₄₂ aggregation | ThT | - | 60% at 20 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of N-Methyl-L-phenylalanine

A common method for the synthesis of N-methyl-L-phenylalanine is via the Fukuyama-Mitsunobu reaction followed by deprotection.

Workflow for Synthesis of N-Methyl-L-phenylalanine:

Figure 3: General workflow for the synthesis of N-Methyl-L-phenylalanine methyl ester.

Detailed Protocol:

-

N-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl ester (4): To a mixture of L-phenylalanine methyl ester hydrochloride (1.079 g, 5 mmol) and Et₃N (1.5 mL) in dry dichloromethane (40 mL), add o-nitrobenzenesulfonyl chloride (o-NBSCl) dropwise. Stir the reaction mixture at room temperature until completion. Purify the product by flash chromatography.

-

N-Methyl-N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl ester (5): To a solution of compound 4 in DMF, add powdered anhydrous K₂CO₃ and methyl iodide (MeI). Stir the mixture at room temperature. After completion, extract the product and purify by chromatography.

-

N-Methyl-L-phenylalanine methyl ester (3): To a solution of compound 5 in acetonitrile, add thiophenol and powdered anhydrous K₂CO₃. Stir the mixture at room temperature. After the reaction is complete, purify the product by chromatography to obtain the desired N-methyl-L-phenylalanine methyl ester.

Anti-HIV-1 Activity Assay (MTT Assay)

This assay determines the antiviral activity of a compound by measuring the protection of MT-4 cells from HIV-1-induced cytopathogenicity.

Workflow for Anti-HIV-1 MTT Assay:

Figure 4: Workflow for the anti-HIV-1 activity assay using MT-4 cells and MTT.

Detailed Protocol:

-

Seed MT-4 cells (3 x 10⁴ cells/well) in a 96-well plate.

-

Add serial dilutions of the test compounds to the wells.

-

Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plates for 5 days at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., HIV-1 capsid protein) and an analyte (e.g., N-methylated phenylalanine derivative).

References

- 1. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 2. asianpubs.org [asianpubs.org]

- 3. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Boc-N-Me-Phe-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) is a crucial building block in peptide synthesis and drug discovery. Its purity and stability are paramount for the successful synthesis of complex peptides and the integrity of research outcomes. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and experimental protocols for stability assessment.

Core Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol [1] |

| CAS Number | 37553-65-4[2] |

| Appearance | White to off-white solid/powder[2] |

| Purity | Typically >98% (HPLC) |

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage conditions. Proper storage is essential to prevent degradation and maintain the integrity of the compound over time.

Solid Form

For long-term storage, this compound in its solid, powdered form should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Specific temperature recommendations are as follows:

| Storage Temperature | Duration |

| -20°C | 3 years |

| 4°C | 2 years |

In Solvent

When dissolved in a solvent, the stability of this compound is reduced. It is advisable to prepare solutions fresh. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.

| Storage Temperature | Duration |

| -80°C | 6 months |

| -20°C | 1 month |

A common solvent for creating stock solutions is DMSO.

Stability Profile and Degradation

While specific, comprehensive stability data for this compound is not extensively published, the stability of Boc-protected amino acids is generally well-understood. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.

Potential degradation pathways for this compound under various stress conditions include:

-

Acid Hydrolysis: The Boc group can be cleaved under acidic conditions, yielding N-methyl-L-phenylalanine and gaseous byproducts.

-

Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule.

-

Oxidative Degradation: Strong oxidizing agents can potentially modify the phenylalanine side chain or other parts of the molecule.

-

Photostability: Exposure to high-intensity light, particularly UV radiation, may induce degradation.

The following diagram illustrates a logical workflow for assessing the stability of this compound.

References

The Double-Edged Sword: A Technical Guide to Steric Hindrance in N-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the seemingly subtle addition of a methyl group to the backbone amide nitrogen of an amino acid, presents a profound strategic tool in peptide and protein engineering. This modification introduces significant steric hindrance, a factor that can be both a powerful asset and a considerable challenge. This in-depth technical guide explores the multifaceted consequences of steric hindrance induced by N-methylation, providing a comprehensive overview of its impact on molecular conformation, biological activity, and therapeutic potential. We delve into the quantitative effects, detailed experimental protocols for synthesis and analysis, and the underlying principles that govern the behavior of these modified biomolecules.

The Core Principle: Steric Hindrance and Its Immediate Consequences

The introduction of a methyl group onto the amide nitrogen fundamentally alters the local chemical environment of the peptide backbone.[1] This modification imparts significant steric bulk, which directly restricts the conformational freedom around the Cα-N bond.[1][2] From an energetic standpoint, this substitution removes a hydrogen bond donor, a critical feature for the formation of secondary structures like α-helices and β-sheets, and significantly increases the lipophilicity of the molecule.[1][2]

The primary effects stemming from this steric hindrance can be summarized as:

-

Conformational Restriction: The bulky methyl group limits the rotation around the peptide bond, influencing the overall 3D structure. This can lead to the stabilization of specific turns or helical structures.

-

Alteration of Cis/Trans Isomerism: N-methylation can favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides. This shift can be pivotal for mimicking protein turns and for optimal engagement with biological targets.

-

Disruption of Hydrogen Bonding: The absence of the amide proton prevents its participation as a hydrogen bond donor, which can significantly alter secondary structures and overall peptide folding.

-

Enhanced Proteolytic Stability: The steric shield provided by the N-methyl group protects the adjacent peptide bond from cleavage by proteases, thereby extending the in-vivo half-life of peptide-based therapeutics.

-

Improved Cell Permeability: By replacing a hydrogen bond donor with a non-polar methyl group, the overall hydrophobicity of the peptide increases, which can facilitate its passive diffusion across cellular membranes.

Quantitative Insights into the Effects of N-Methylation

The impact of N-methylation is highly context-dependent, varying with the position of the modification within the peptide sequence and the nature of the surrounding amino acid residues. The following tables summarize key quantitative data from various studies, highlighting the profound effects of this modification.

Table 1: Conformational Effects of N-Methylation on a Model Pentapeptide

| Peptide Sequence | Major Conformation | Dihedral Angles (φ, ψ) of N-Methylated Residue | Reference |

| Ac-Ala-Ala-Ala-Ala-Ala-NH2 | Right-handed α-helix | (-60°, -45°) | |

| Ac-Ala-Ala-(NMe)Ala-Ala-Ala-NH2 | Distorted helix/turn | (+75°, -170°) | |

| Ac-Ala-(NMe)Ala-Ala-Ala-Ala-NH2 | β-turn | (-80°, +120°) |

Data are representative values from computational and spectroscopic studies.

Table 2: Impact of N-Methylation on Receptor Binding Affinity

| Peptide | Target Receptor | N-Methylation Site | Change in Binding Affinity (IC50) | Reference |

| Somatostatin Analog | Somatostatin Receptors | Multiple sites | Up to 100-fold increase | |

| RGD Peptide | Integrins | Glycine | Decrease | |

| Melanocortin Peptide | Melanocortin Receptors | Various | Position-dependent increase or decrease |

Table 3: Enhancement of Proteolytic Stability through N-Methylation

| Peptide | Protease | N-Methylation Site | Half-life (t1/2) | Reference |

| Unmodified Hexapeptide | Trypsin | N/A | < 5 min | |

| N-Methylated Hexapeptide | Trypsin | P1' position | > 24 hours | |

| Unmodified Enkephalin Analog | Aminopeptidase M | N/A | ~20 min | |

| N-Methylated Enkephalin Analog | Aminopeptidase M | Glycine | > 8 hours |

Table 4: Influence of N-Methylation on Cell Permeability

| Peptide | Cell Line | N-Methylation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |

| Cyclic Hexapeptide | Caco-2 | None | < 0.1 | |

| Tri-N-Methylated Cyclic Hexapeptide | Caco-2 | D-Trp⁸, Lys⁹, Phe¹¹ | 4.0 | |

| Sanguinamide A Analog | RRCK | None | 0.6 | |

| N-Methylated Sanguinamide A Analog | RRCK | Phe³ | 9.6 |

Experimental Protocols: Synthesis and Analysis

The intentional introduction of N-methylated amino acids into a peptide sequence requires specialized synthetic and analytical techniques due to the inherent steric hindrance.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The primary challenge in synthesizing N-methylated peptides is the slow and often incomplete coupling reaction due to the steric bulk of the N-methyl group, which reduces the nucleophilicity of the secondary amine.

Protocol: Fmoc-based SPPS of a Peptide Containing an N-Methylated Residue

-

Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the resin-bound amino acid using a 20% solution of piperidine in DMF. Thoroughly wash the resin with DMF.

-

Activation of the Incoming Amino Acid:

-

For a standard amino acid coupling to an N-methylated amine: Pre-activate the Fmoc-amino acid (3 equivalents) with a potent coupling reagent such as HATU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for a short period (1-2 minutes) to minimize racemization.

-

For coupling an N-methylated amino acid: The steric hindrance is even greater. Use a more potent coupling reagent like PyAOP or employ a double or triple coupling strategy to ensure the reaction goes to completion.

-

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours. For difficult couplings, extend the reaction time.

-

Monitoring Coupling Completion: Use a qualitative test, such as the Kaiser test or the bromophenol blue test, to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.

Common Challenges and Solutions in N-Methylated Peptide Synthesis

| Challenge | Cause | Mitigation Strategy | Reference |

| Incomplete Coupling | Steric hindrance from the N-methyl group. | Use more potent coupling reagents (e.g., HATU, PyAOP), increase reaction time, or perform double/triple couplings. | |

| Racemization | Over-activation of the carboxylic acid. | Keep pre-activation times to a minimum, especially with HATU/DIPEA. Use additives like HOAt. | |

| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide. | Use 2-chlorotrityl chloride resin, which is more sterically hindered. | |

| Peptide Fragmentation | Acid-catalyzed cleavage at consecutive N-methylated residues during TFA treatment. | Optimize the cleavage time and conditions. |

Analytical Techniques for Characterizing N-Methylated Peptides

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformational effects of N-methylation. The presence of the N-methyl group often leads to the observation of cis and trans isomers around the methylated amide bond, resulting in peak broadening or the appearance of multiple sets of signals in the NMR spectrum. Variable-temperature NMR studies can provide insights into the energy barrier of this isomerization.

-

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides high-resolution structural information, confirming the conformational constraints imposed by N-methylation and revealing the precise bond angles and dihedral angles.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of peptides. N-methylation can induce significant changes in the CD spectrum, reflecting the disruption of regular secondary structures like α-helices.

-

Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the synthesized N-methylated peptide and for sequencing.

Visualizing the Impact: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to N-methylated amino acids.

Caption: A typical experimental workflow for the synthesis and characterization of N-methylated peptides.

Caption: Logical relationships illustrating the consequences of steric hindrance from N-methylation.

Caption: Histone lysine methylation pathway regulating gene expression.

Conclusion and Future Perspectives

N-methylated amino acids are a powerful and versatile tool in the arsenal of peptide chemists and drug development professionals. The steric hindrance introduced by this modification offers a potent mechanism to enhance proteolytic stability, improve cell permeability, and constrain peptide conformation into a bioactive state. However, these benefits come at the cost of increased synthetic complexity and the potential for reduced receptor affinity if the induced conformation is not optimal for binding.